molecular formula C18H22N2O3S3 B12183086 (5Z)-5-{[(1,1-dioxidotetrahydrothiophen-3-yl)(ethyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[(1,1-dioxidotetrahydrothiophen-3-yl)(ethyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12183086
M. Wt: 410.6 g/mol
InChI Key: FDCORMZQIOYQFF-VBKFSLOCSA-N
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Description

The compound (5Z)-5-{[(1,1-dioxidotetrahydrothiophen-3-yl)(ethyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, a phenylethyl group, and a dioxidotetrahydrothiophenyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[(1,1-dioxidotetrahydrothiophen-3-yl)(ethyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidinone ring, followed by the introduction of the phenylethyl group and the dioxidotetrahydrothiophenyl moiety. Common reagents used in these reactions include thioamides, aldehydes, and amines, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[(1,1-dioxidotetrahydrothiophen-3-yl)(ethyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The phenylethyl group can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

(5Z)-5-{[(1,1-dioxidotetrahydrothiophen-3-yl)(ethyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving sulfur-containing compounds.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-5-{[(1,1-dioxidotetrahydrothiophen-3-yl)(ethyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinones, such as:

  • (5Z)-5-{[(1,1-dioxidotetrahydrothiophen-3-yl)(methyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-{[(1,1-dioxidotetrahydrothiophen-3-yl)(propyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-{[(1,1-dioxidotetrahydrothiophen-3-yl)(ethyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other thiazolidinones

Properties

Molecular Formula

C18H22N2O3S3

Molecular Weight

410.6 g/mol

IUPAC Name

(5Z)-5-[[(1,1-dioxothiolan-3-yl)-ethylamino]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H22N2O3S3/c1-2-19(15-9-11-26(22,23)13-15)12-16-17(21)20(18(24)25-16)10-8-14-6-4-3-5-7-14/h3-7,12,15H,2,8-11,13H2,1H3/b16-12-

InChI Key

FDCORMZQIOYQFF-VBKFSLOCSA-N

Isomeric SMILES

CCN(/C=C\1/C(=O)N(C(=S)S1)CCC2=CC=CC=C2)C3CCS(=O)(=O)C3

Canonical SMILES

CCN(C=C1C(=O)N(C(=S)S1)CCC2=CC=CC=C2)C3CCS(=O)(=O)C3

Origin of Product

United States

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